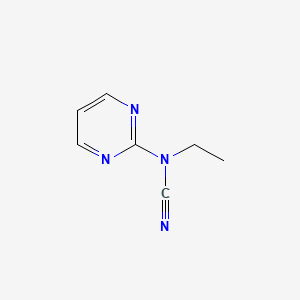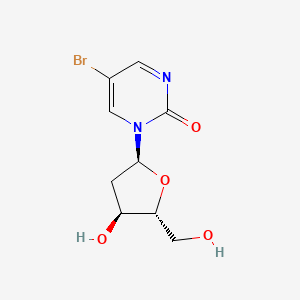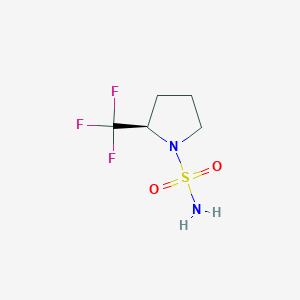![molecular formula C16H17NO2 B13094356 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 160320-10-5](/img/structure/B13094356.png)
1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic organic compound belonging to the indole family Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one typically involves the reaction of pivaloyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput .
化学反应分析
Types of Reactions: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
科学研究应用
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
相似化合物的比较
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their anticancer activity.
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Studied for its potential as a TNF-α inhibitor.
Uniqueness: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one stands out due to its unique pivaloyl group, which imparts specific chemical properties and enhances its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
属性
CAS 编号 |
160320-10-5 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropanoyl)-3,4-dihydrobenzo[cd]indol-5-one |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-9-10-7-8-13(18)11-5-4-6-12(17)14(10)11/h4-6,9H,7-8H2,1-3H3 |
InChI 键 |
QVZGKXYWOCDMEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


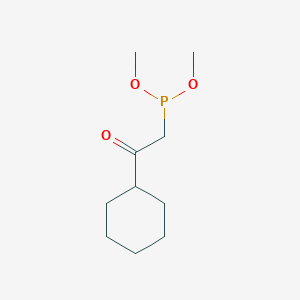
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
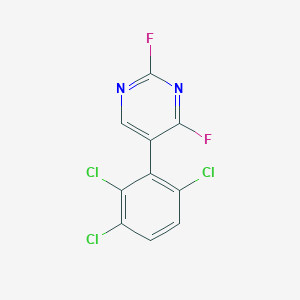
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
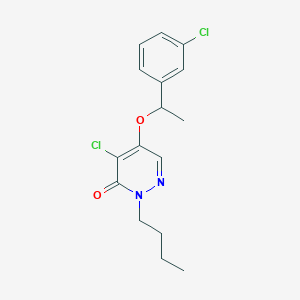
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
